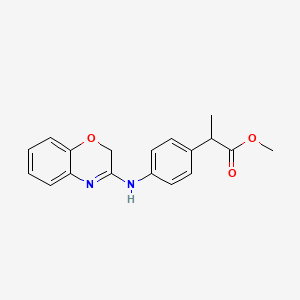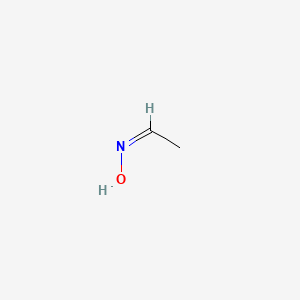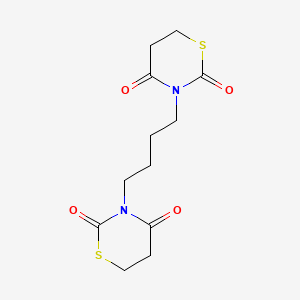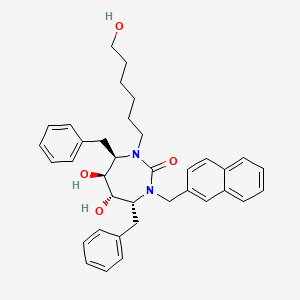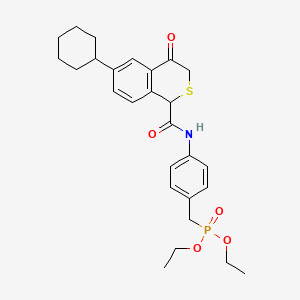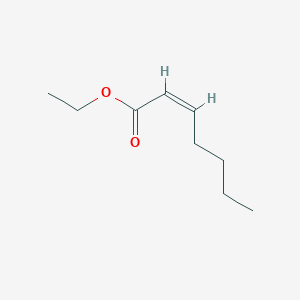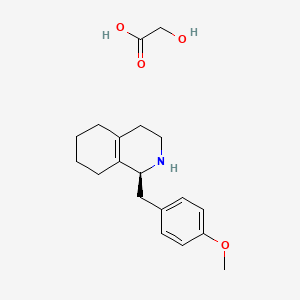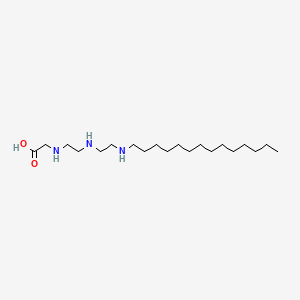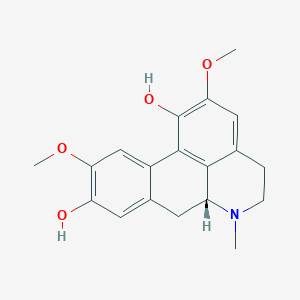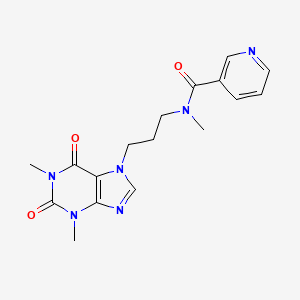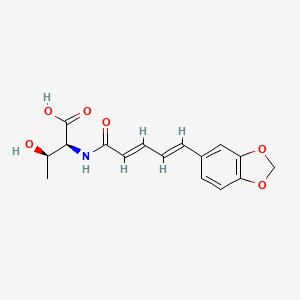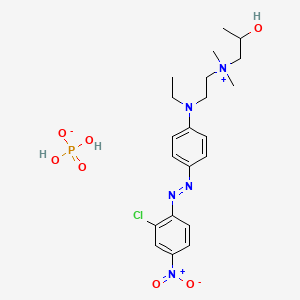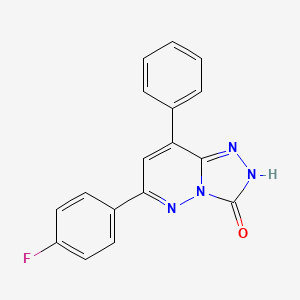
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate is a complex organic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
N-Methylation: The isoquinoline derivative undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The resulting compound is then reduced using a reducing agent like lithium aluminum hydride to form the 3,4-dihydro derivative.
Formation of Ethanedioate Salt: Finally, the compound is reacted with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the isoquinoline derivative.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various N-substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels in the nervous system.
Pathways Involved: It may modulate neurotransmitter release, inhibit enzyme activity, or alter ion channel function, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with different biological activities.
N-Methylisoquinoline: Another isoquinoline derivative with distinct chemical properties.
Phenylpropanolamine: Shares some structural features but has different pharmacological effects.
Uniqueness
3,4-Dihydro-N,N-dimethyl-1-phenyl-3-isoquinolinepropanamine ethanedioate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ethanedioate salt form also enhances its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
83658-52-0 |
|---|---|
Fórmula molecular |
C22H26N2O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(1-phenyl-3,4-dihydroisoquinolin-3-yl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C20H24N2.C2H2O4/c1-22(2)14-8-12-18-15-17-11-6-7-13-19(17)20(21-18)16-9-4-3-5-10-16;3-1(4)2(5)6/h3-7,9-11,13,18H,8,12,14-15H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
WMBPUUGMZCPBCA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


